4-(Cyclohexylaminocarbonyl)phenylboronic acid
Overview
Description
4-(Cyclohexylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C13H18BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Biochemical Pathways
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The boronic acid acts as a nucleophile, transferring an organic group to palladium after it has undergone oxidative addition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Cyclohexylcarbamoyl)phenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(Cyclohexylaminocarbonyl)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
4-(Cyclohexylaminocarbonyl)phenylboronic acid is unique due to its cyclohexylcarbamoyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective enzyme inhibition is required. Its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling, further enhances its versatility in organic synthesis .
Biological Activity
4-(Cyclohexylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and drug delivery. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring with a cyclohexylaminocarbonyl substituent. This unique structure allows for interactions with various biological molecules, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and polyols. This property is significant in targeting cancer cells, which often overexpress sialic acids on their surfaces. By binding to these sugars, the compound can facilitate the targeted delivery of therapeutic agents or enhance the efficacy of existing drugs.
Antitumor Activity
Research indicates that phenylboronic acid derivatives can inhibit tumor growth effectively. In studies involving nanoparticles decorated with phenylboronic acid, enhanced tumor targeting and prolonged survival rates were observed in tumor-bearing mice models. The nanoparticles demonstrated superior penetration into tumor tissues compared to non-decorated counterparts, leading to improved therapeutic outcomes .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Tumor Targeting with Nanoparticles : A study highlighted the use of phenylboronic acid-decorated chitosan nanoparticles for delivering doxorubicin (DOX). The modified nanoparticles showed significantly improved cellular uptake and antitumor efficacy in both 2D and 3D cell cultures compared to free DOX .
- In Vivo Studies : In vivo investigations demonstrated that treatment with phenylboronic acid derivatives resulted in significant tumor suppression without affecting normal tissues. These findings suggest a selective action mechanism that could minimize side effects commonly associated with chemotherapy .
Properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTMUEHMFSJFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378402 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762262-07-7 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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